2,3-Bis(2,4-dimethylphenoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(2,4-dimethylphenoxy)propan-1-ol is an organic compound with the molecular formula C19H24O3 and a molecular weight of 300.39 g/mol It is characterized by the presence of two 2,4-dimethylphenoxy groups attached to a propan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2,4-dimethylphenoxy)propan-1-ol typically involves the reaction of 2,4-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes nucleophilic attack by another molecule of 2,4-dimethylphenol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(2,4-dimethylphenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2,3-Bis(2,4-dimethylphenoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(2,4-dimethylphenoxy)propan-1-ol involves its interaction with specific molecular targets. The phenoxy groups can interact with enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(2,5-dimethylphenoxy)propan-1-ol: Similar structure but with different substitution pattern on the phenoxy groups.
2,3-Bis(2,6-dimethylphenoxy)propan-1-ol: Another isomer with different substitution pattern.
Uniqueness
2,3-Bis(2,4-dimethylphenoxy)propan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two 2,4-dimethylphenoxy groups provides distinct steric and electronic properties compared to other isomers .
Properties
CAS No. |
94109-20-3 |
---|---|
Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2,3-bis(2,4-dimethylphenoxy)propan-1-ol |
InChI |
InChI=1S/C19H24O3/c1-13-5-7-18(15(3)9-13)21-12-17(11-20)22-19-8-6-14(2)10-16(19)4/h5-10,17,20H,11-12H2,1-4H3 |
InChI Key |
LNIPKNVYCLDKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CO)OC2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.